molecular formula C18H16F2N4O B2631349 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034603-77-3

3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2631349
CAS No.: 2034603-77-3
M. Wt: 342.35
InChI Key: ZXRNTGRHGUKHBV-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes difluorobenzamide, pyrazole, and pyridine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Coordination Chemistry and Ligand Properties

  • The chemistry of pyridine and pyrazole-based compounds, including analogs of the specified molecule, plays a significant role in coordination chemistry. These compounds act as versatile ligands, forming complexes with various metals and exhibiting unique properties like magnetic, electrochemical, and biological activities (Boča, Jameson, & Linert, 2011).

Cytochrome P450 Inhibition

  • In the context of drug metabolism, pyrazole-based molecules, similar to the specified chemical, show potential as selective inhibitors of cytochrome P450 isoforms. This selectivity is crucial for reducing drug-drug interactions, a common challenge in pharmacotherapy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antitubercular Activity

  • Pyrazole-pyridine compounds have been investigated for their antitubercular properties against Mycobacterium tuberculosis and related strains, showcasing significant in vitro efficacy. These findings indicate the potential for developing new antitubercular agents based on this scaffold (Asif, 2014).

Kinase Inhibition

  • Pyrazolo[3,4-b]pyridine derivatives, similar to the compound , have been extensively explored as kinase inhibitors, with numerous patents covering a broad range of kinase targets. This highlights their importance in therapeutic applications, especially in cancer treatment (Wenglowsky, 2013).

Heterocyclic Chemistry

  • The synthesis and application of heterocyclic compounds, including pyrazole and pyridine derivatives, are of significant interest due to their potential in organic synthesis, catalysis, and drug development. These compounds exhibit a wide array of functionalities and applications, underscoring the versatility of the heterocyclic scaffold (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with the appropriate pyridine derivative, the pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone.

    Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the Benzamide: The final step involves the reaction of the ethyl-linked pyrazole with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

  • Use of continuous flow reactors to improve reaction efficiency and yield.
  • Implementation of automated purification systems to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

  • Oxidized derivatives of the pyrazole ring.
  • Reduced forms of any nitro or carbonyl groups.
  • Substituted benzamide derivatives with various functional groups replacing the fluorine atoms.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds through various chemical reactions.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Explored for its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry:

  • Potential applications in the development of new materials with specific chemical properties.
  • Used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the difluorobenzamide and pyrazole moieties suggests potential interactions with protein kinases or other signaling molecules, affecting cellular pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

    3,4-Difluoro-N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.

    3,4-Difluoro-N-(2-(5-methyl-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the pyridine ring, potentially altering its interaction with biological targets.

Uniqueness:

  • The presence of both the pyridine and methyl-substituted pyrazole rings in 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide provides a unique structural framework that may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,4-difluoro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-12-9-17(14-3-2-6-21-11-14)23-24(12)8-7-22-18(25)13-4-5-15(19)16(20)10-13/h2-6,9-11H,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRNTGRHGUKHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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